molecular formula C12H11F3N2OS B12220637 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine

Cat. No.: B12220637
M. Wt: 288.29 g/mol
InChI Key: LBLCZGDNBHUDGJ-UHFFFAOYSA-N
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Description

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine is a compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

The synthesis of 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of thiazole derivatives and trifluoromethoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11F3N2OS

Molecular Weight

288.29 g/mol

IUPAC Name

4-methyl-5-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H11F3N2OS/c1-7-10(19-11(16)17-7)6-8-2-4-9(5-3-8)18-12(13,14)15/h2-5H,6H2,1H3,(H2,16,17)

InChI Key

LBLCZGDNBHUDGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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